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The table below summarizes the efficacy and safety outcomes of laquinimoed compared to placebo, based on

a 2025 meta-analysis of four randomized controlled trials involving 3,665 patients [1].

Outcome Measure

Result (Laquinimod vs.

Statistical

Heterogeneity

Placebo) Significance ()
Annualized Relapse Rate Mean Difference = -0.08 Significant 0%
(ARR) (95% CI: -0.12, -0.04)
Disability Progression (3- Hazard Ratio (HR) = 0.75 Significant 25%
month confirmed) (95% CI: 0.59, 0.96)
Disability Progression (6- Hazard Ratio (HR) = 0.69 Not Significant 66%
month confirmed) (95% CI. 0.45, 1.06)
Relapse-Free Status Risk Ratio (RR) = 1.14 (95%  Significant 10%
Cl: 1.06, 1.22)
Safety (Serious Adverse Risk Ratio (RR) = 1.06 (95%  Not Significant 33%
Events) Cl: 0.81, 1.39) (Comparable)
Brain Volume Loss (PBVC) Significantly reduced vs. Significant N/A

placebo (p<0.001) [2]
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Experimental Protocol Details

The clinical data supporting this comparison were generated through rigorous, multi-center, randomized,

double-blind, placebo-controlled trials—considered the gold standard for evaluating therapeutic efficacy [1]

[2].

e Study Population: The trials enrolled patients aged 18-55 with a confirmed diagnosis of RRMS.
Participants had to have experienced at least one documented relapse in the year before the study or
have visible gadolinium-enhancing lesions on MRI [2].

¢ Intervention & Control: Patients were randomly assigned to receive either once-daily oral
laquinimod 0.6 mg or a matching oral placebo for a period of 24 months [1].

¢ Primary Efficacy Endpoints:

o Annualized Relapse Rate (ARR): The number of confirmed relapses per year.
o Disability Progression: A sustained increase in the Expanded Disability Status Scale (EDSS)
score confirmed at 3 or 6 months [1] [2].

e Secondary & Exploratory Endpoints:

o MRI Activity: The cumulative number of gadolinium-enhancing lesions and new or enlarging T2
lesions on magnetic resonance imaging (MRI) scans [1].

o Brain Volume Change (PBVC): The percentage of brain volume change from baseline to
month 24, a measure of neurodegeneration [2].

o Safety Assessment: Monitoring and recording of all adverse events (AES), serious adverse events
(SAESs), and laboratory parameter shifts (e.g., liver enzymes) [1] [3].

Mechanism of Action Workflow

Laquinimod exerts its therapeutic effects through a dual mechanism, modulating the immune system and

providing neuroprotection. The diagram below visualizes this proposed pathway.
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Important Safety and Interpretation Notes
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o Safety Profile: Laquinimod 0.6 mg was generally well-tolerated, with a safety profile comparable to
placebo in clinical trials [1]. However, doses higher than 1.0 mg per day were associated with an
imbalance in cardiovascular events and are not recommended [3].

¢ Interpreting the Data: The significant reduction in brain volume loss (PBVC) is a notable finding,
suggesting laquinimod may have neuroprotective properties distinct from some other therapies [2].
The lack of significant benefit for 6-month confirmed disability progression should be
interpreted with caution due to the high heterogeneity (12=66%) in this outcome, indicating variability
across studies [1].

¢ Addressing Seemingly Contradictory Results: The BRAVO trial initially reported a non-significant
reduction in ARR [2]. A subsequent propensity score analysis revealed that baseline imbalances in
MRI parameters (e.g., T2 lesion volume) influenced the results. After statistical adjustment for these
imbalances, laquinimod showed a significant 21% reduction in ARR [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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